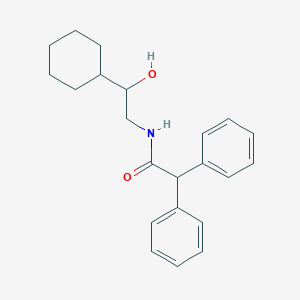

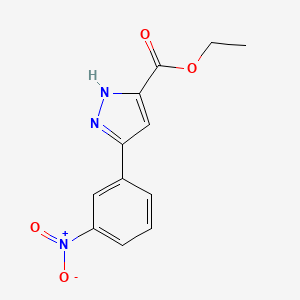

N-(2-cyclohexyl-2-hydroxyethyl)-2,2-diphenylacetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "N-(2-cyclohexyl-2-hydroxyethyl)-2,2-diphenylacetamide" is a chemical entity that has been studied for its potential pharmacological properties. It is structurally related to various acetamide derivatives that have been synthesized and investigated for different biological activities, including anticonvulsant, antibacterial, antifungal, and anticancer properties .

Synthesis Analysis

The synthesis of related acetamide compounds involves multiple steps, including acetylation, esterification, and ester interchange reactions. For instance, the synthesis of 2-hydroxy-N-methyl-N-phenyl-acetamide, a structurally similar compound, was achieved through a sequence of reactions starting with N-methylaniline and chloracetyl chloride, followed by esterification with anhydrous sodium acetate and ester interchange with methanol . The overall yield of this process was reported to be 88.0%. Such synthetic routes are crucial for the preparation of acetamide derivatives for further biological evaluation .

Molecular Structure Analysis

The molecular structure of acetamide derivatives is characterized by the presence of a carbonyl group attached to an amine. In the case of 2,2-diphenyl-N-(R-carbamothioyl)acetamide and its metal complexes, the ligands coordinate bidentate to the metal, forming neutral complexes . The crystal structure of related compounds, such as d-N-cyclohexyl-diphenylvalinol, an amino alcohol ligand, has been determined, revealing important features like intramolecular hydrogen bonding .

Chemical Reactions Analysis

Acetamide derivatives participate in various chemical reactions that are essential for their biological activity. For example, the anticonvulsant activity of certain acetamide compounds is attributed to their ability to inhibit voltage-gated sodium currents and enhance the GABA effect . The reactivity of these compounds is also exploited in the synthesis of heterocyclic systems, where they serve as important intermediates .

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives are influenced by their molecular structure. The presence of different substituents can affect their solubility, melting point, and reactivity. For instance, the crystallization of d-N-cyclohexyl-diphenylvalinol from an ether:ethanol mixture indicates its solubility characteristics . The spectroscopic data, including IR and NMR, provide insights into the functional groups present and the nature of bonding in these compounds .

Applications De Recherche Scientifique

Metabolic Studies

The metabolism of related compounds, such as diphenamid, an herbicide, has been studied in rats. The primary metabolic pathway involves N-dealkylation leading to excretable metabolites, highlighting the body's capacity to metabolize and excrete compounds with structural similarities to N-(2-cyclohexyl-2-hydroxyethyl)-2,2-diphenylacetamide (McMahon & Sullivan, 1965).

Synthesis and Structure-Activity Relationships

Research into the synthesis and activity of N-(4-amino-2-butynyl)acetamide derivatives, including compounds with structural similarities to N-(2-cyclohexyl-2-hydroxyethyl)-2,2-diphenylacetamide, has been conducted to explore their inhibitory activity on detrusor contraction. This work provides insights into the potential therapeutic applications of these compounds (Take et al., 1992).

Enantio-differentiation of Molecules

The use of specific chiral hydroxamic acids as probes for the discrimination of molecules with diverse functionalities, including those related to N-(2-cyclohexyl-2-hydroxyethyl)-2,2-diphenylacetamide, has been reported. This research underscores the importance of chiral differentiation in the pharmaceutical and chemical industries (Lakshmipriya et al., 2015).

Analytical and Pharmacological Characterizations

Studies on the analytical and pharmacological characterization of novel psychoactive substances, including arylcyclohexylamine derivatives, have been performed. These investigations provide a foundational understanding of the chemical properties and biological effects of compounds structurally related to N-(2-cyclohexyl-2-hydroxyethyl)-2,2-diphenylacetamide, contributing to the knowledge base necessary for the development of therapeutic agents or the assessment of environmental and health impacts (Colestock et al., 2018).

3D Printing of Modified-Release Dosage Forms

The exploration of stereolithography (SLA) for fabricating drug-loaded tablets with modified-release characteristics, using materials such as polyethylene glycol diacrylate (PEGDA), has implications for the pharmaceutical applications of various compounds, potentially including N-(2-cyclohexyl-2-hydroxyethyl)-2,2-diphenylacetamide. This innovative approach to drug formulation could revolutionize the delivery of medications (Wang et al., 2016).

Propriétés

IUPAC Name |

N-(2-cyclohexyl-2-hydroxyethyl)-2,2-diphenylacetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27NO2/c24-20(17-10-4-1-5-11-17)16-23-22(25)21(18-12-6-2-7-13-18)19-14-8-3-9-15-19/h2-3,6-9,12-15,17,20-21,24H,1,4-5,10-11,16H2,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFMWAJYTUCLMNN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(CNC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-cyclohexyl-2-hydroxyethyl)-2,2-diphenylacetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-chloro-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]benzamide](/img/structure/B2549448.png)

![(Z)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2549458.png)

![N-(3-chloro-4-methylphenyl)-2-((3-(4-ethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2549459.png)

![(E)-ethyl 2-((4-butoxybenzoyl)imino)-1-(2-methoxyethyl)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2549460.png)

![3-(3-bromo-4-methoxyphenyl)-1-(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)propan-1-one](/img/structure/B2549468.png)

![2-[(2-benzyl-1-oxo-3,4-dihydroisoquinolin-5-yl)oxy]-N-(4-methoxyphenyl)acetamide](/img/structure/B2549469.png)